molecular formula C30H26N2O3 B340920 17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B340920
M. Wt: 462.5 g/mol
InChI Key: WKCBYPDRYRXMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) is a complex organic compound with a unique pentacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of the piperidine-1-carbonyl and phenyl groups through various organic reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Addition of the piperidine-1-carbonyl and phenyl groups using reagents such as piperidine and phenyl isocyanate under controlled conditions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    15-methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A similar compound with a methyl group at the 15th position.

    4,6-dimethoxy-17-methyl-3,5-diazapentacyclo[6.6.5.02,7.09,14.015,19]nonadec-2,4,6,9,11,13-hexaene-16,18-dione: A derivative with methoxy and diaza groups.

Uniqueness

17-[4-(Piperidin-1-ylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) is unique due to its specific combination of functional groups and pentacyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

17-[4-(piperidine-1-carbonyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C30H26N2O3/c33-28(31-16-6-1-7-17-31)18-12-14-19(15-13-18)32-29(34)26-24-20-8-2-3-9-21(20)25(27(26)30(32)35)23-11-5-4-10-22(23)24/h2-5,8-15,24-27H,1,6-7,16-17H2

InChI Key

WKCBYPDRYRXMRL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

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